
2-(2,6-dimetil-1H-indol-3-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Aplicaciones Científicas De Investigación
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptors (IL-1Rs) . IL-1Rs play a crucial role in the immune response and inflammation, as they are the binding site for the pro-inflammatory cytokine Interleukin-1β (IL-1β) .
Mode of Action
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, also known as DPIE, modulates the interactions between IL-1β and IL-1R1 . DPIE binds to IL-1R1, which can alter IL-1β activity . This interaction leads to changes in the production of pro-inflammatory cytokines .
Biochemical Pathways
The binding of DPIE to IL-1R1 influences the production of pro-inflammatory cytokines in IL-1β-stimulated cells . Specifically, it has been observed to increase the production of cytokines such as IL-6, IL-8, and COX-2 . These cytokines are key players in the inflammatory response and are implicated in several autoimmune diseases and host defense against infections .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its dose-dependent increase in the production of pro-inflammatory cytokines .
Result of Action
The result of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine’s action is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This includes an increase in the levels of IL-6, IL-8, and COX-2 at both mRNA and protein levels . The enhancing activity of DPIE in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .
Análisis Bioquímico
Biochemical Properties
Indole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
It is possible that like other indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine typically involves the reaction of 2,6-dimethylindole with ethylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reaction. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethylamine side chain, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring or the ethylamine side chain.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: This compound has a similar indole structure but with different substituents, leading to distinct chemical and biological properties.
2-(1H-indol-3-yl)ethanamine:
Uniqueness
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is unique due to the presence of the 2,6-dimethyl substituents on the indole ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(2,6-dimethyl-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGWRJCQIZHZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)
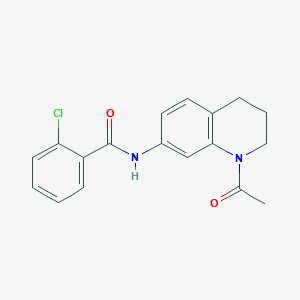
![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)
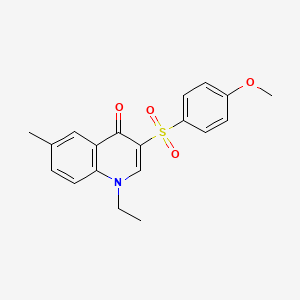

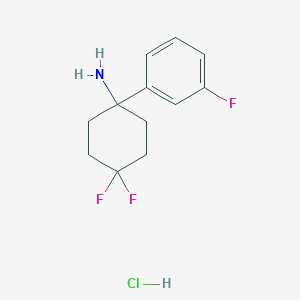

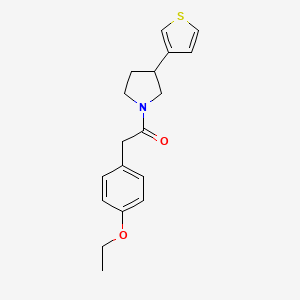
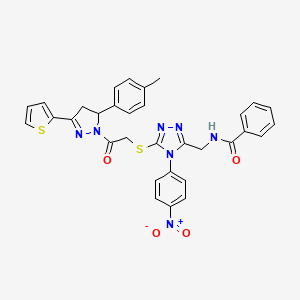
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)
![4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)
